molecular formula C5H5NO B12908037 5-Vinylisoxazole CAS No. 21169-68-6

5-Vinylisoxazole

Cat. No.: B12908037
CAS No.: 21169-68-6
M. Wt: 95.10 g/mol
InChI Key: ZDJWVRSLZWIXGG-UHFFFAOYSA-N
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Description

5-Vinylisoxazole is a heterocyclic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Vinylisoxazole can be synthesized through several methods. One common approach involves the cyclization of 4-penten-2-ynal with hydroxylamine hydrochloride . Another method includes the reaction of benzonitrile oxide with the enolate ion of methyl vinyl ketone . These reactions typically require specific conditions such as the presence of a base or an oxidizing agent.

Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed reactions. For instance, the use of copper (I) or ruthenium (II) catalysts in cycloaddition reactions is prevalent . there is a growing interest in developing metal-free synthetic routes due to concerns about cost, toxicity, and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Vinylisoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: Substitution reactions, particularly at the vinyl group, are common.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoxazoles, which have significant applications in medicinal chemistry and materials science .

Mechanism of Action

The mechanism of action of 5-vinylisoxazole involves its interaction with various molecular targets. The vinyl group allows the compound to participate in cycloaddition reactions, forming stable adducts with nucleophiles . This reactivity is crucial for its biological activity, as it can modify the function of enzymes and other proteins.

Comparison with Similar Compounds

Properties

IUPAC Name

5-ethenyl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO/c1-2-5-3-4-6-7-5/h2-4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJWVRSLZWIXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=NO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480556
Record name Isoxazole, 5-ethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21169-68-6
Record name Isoxazole, 5-ethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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